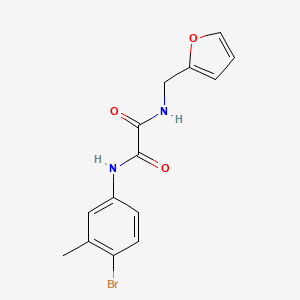
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide
説明
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide involves the inhibition of bromodomain-containing proteins, which are epigenetic regulators that play a critical role in various biological processes, including gene transcription and chromatin remodeling. N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide specifically targets the bromodomain of BRD4, a protein that is overexpressed in various cancers and is involved in cancer progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is its specificity for bromodomain-containing proteins, which makes it a valuable tool for studying the role of these proteins in various biological processes. Additionally, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further drug development. However, one of the limitations of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is its relatively low potency compared to other bromodomain inhibitors, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide, including:
1. Identifying the specific downstream targets of BRD4 inhibition and their role in cancer progression.
2. Developing more potent analogs of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide with improved efficacy and specificity.
3. Investigating the potential of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide in combination with other cancer therapies.
4. Studying the role of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide in other diseases, such as neurological disorders and autoimmune diseases.
5. Investigating the potential of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide as a diagnostic tool for cancer and other diseases.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for bromodomain-containing proteins and favorable pharmacokinetic profile make it a valuable tool for studying the role of these proteins in various biological processes. Further research on N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is needed to fully understand its potential as a therapeutic agent.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-9-7-10(4-5-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJAXGIDGRUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




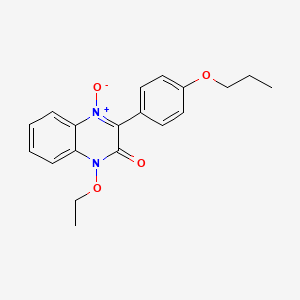
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4236469.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4236473.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4236474.png)
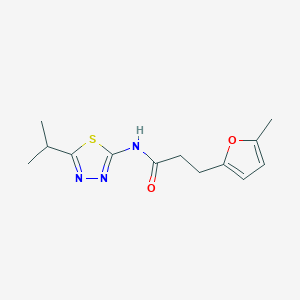
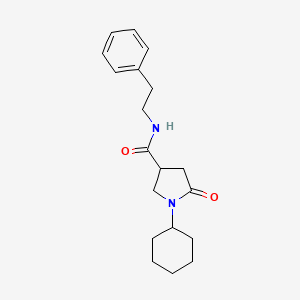
![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236498.png)
![1-(4-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4236499.png)
![4-{[(diethylamino)carbonyl]amino}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B4236505.png)
![5-ethyl-3-(ethylthio)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4236512.png)
![2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide](/img/structure/B4236519.png)
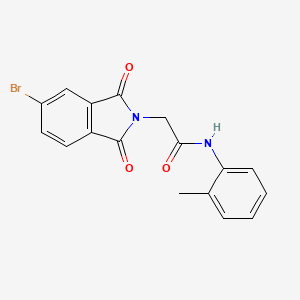
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4236538.png)